molecular formula C21H15ClN2O4 B2589726 (5-phenyl-1,2-oxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate CAS No. 953013-68-8

(5-phenyl-1,2-oxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B2589726
CAS No.: 953013-68-8
M. Wt: 394.81
InChI Key: DIIMJPOZEZNLSH-UHFFFAOYSA-N
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Description

“(5-phenyl-1,2-oxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate” is a bis-oxazole derivative featuring two oxazole rings: one substituted with a phenyl group at position 5 and another with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The ester linkage between the two heterocycles distinguishes it from amide-linked analogs.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4/c1-13-19(20(24-27-13)16-9-5-6-10-17(16)22)21(25)26-12-15-11-18(28-23-15)14-7-3-2-4-8-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIMJPOZEZNLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 5-phenyl-1,2-oxazole-3-carboxylic acid, which is then esterified with 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Activation of 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

The synthesis begins with converting the acid to a reactive intermediate for esterification. Common methods include:

  • Oxalyl chloride-mediated activation : A widely used approach where the acid reacts with oxalyl chloride in the presence of a catalyst (e.g., DMF) to form an acid chloride. This is followed by quenching with the alcohol in the presence of a base (e.g., triethylamine) .

  • DCC/DMAP coupling : Alternatively, the acid can be activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane .

Table 1: Activation Methods for Carboxylic Acid

MethodReagentsConditionsYield
Oxalyl chlorideOxalyl chloride, DMF0°C to rt, DCM~80%
DCC/DMAPDCC, DMAP, DCM0°C to rt~85%

Esterification with (5-phenyl-1,2-oxazol-3-yl)methanol

The activated acid chloride or ester intermediate reacts with the alcohol component. Key considerations include:

  • Solvent selection : Dichloromethane or DMF is commonly used to ensure solubility and reactivity .

  • Base addition : Triethylamine (Et₃N) or DIPEA is added to neutralize byproducts and drive the reaction to completion .

Table 2: Esterification Conditions

ReagentsSolventTemperatureYield
Acid chloride + alcoholDCM0°C to rt 82%
DCC/DMAP + alcoholDCMrt 75-85%

Purification and Characterization

The crude product is purified via:

  • Flash column chromatography : Using gradients of methanol/dichloromethane with ammonia .

  • Analytical techniques : TLC (Silica gel, UV-254), NMR (¹H, ¹³C), and mass spectrometry (ESI-LRMS) .

Stability of Oxazole Rings

Oxazole heterocycles are sensitive to harsh conditions. The synthesis avoids strong acids or bases that could degrade the ring, relying instead on mild activation methods like oxalyl chloride .

Regioselectivity and Steric Effects

The 5-phenyl substituent on the oxazole ring may influence reactivity. Steric hindrance is mitigated by using bulky bases (e.g., DIPEA) or polar aprotic solvents (e.g., DMF) .

Comparison of Activation Methods

FactorOxalyl ChlorideDCC/DMAP
Reaction TimeOvernight 2-4 hours
Workup ComplexitySimple extraction Requires filtration
ScalabilityHigh Moderate

Advantages of Oxalyl Chloride

  • High reactivity : Acid chlorides react rapidly with alcohols, minimizing side reactions .

  • Commercial availability : Oxalyl chloride is widely accessible, reducing synthesis costs .

Challenges in DCC/DMAP Coupling

  • Byproduct management : DCC forms urea, which can complicate purification .

  • Sensitivity to moisture : Strict anhydrous conditions are required to prevent hydrolysis .

Alternative Synthetic Routes

For analogous oxazole esters, researchers have explored:

  • Hydroxymethyl intermediates : Oxidation of alcohols to acids, followed by esterification .

  • Direct esterification : Using toluenesulfonylmethyl isocyanide for in situ activation .

Scientific Research Applications

Anticancer Properties

Oxazole derivatives, including the compound , have shown promising anticancer activities. Research indicates that various oxazole derivatives can inhibit the proliferation of cancer cell lines. For instance:

  • In vitro studies demonstrated that specific oxazole derivatives exhibited significant cytotoxicity against prostate cancer (PC3) and epidermoid carcinoma (A431) cell lines, with some compounds achieving IC50 values as low as 0.0030 µM .
  • A study highlighted that halogen-substituted oxazoles showed enhanced anticancer activity against human HT-29 colon carcinoma and melanoma cell lines .

Immunomodulatory Effects

The compound also shows potential in modulating immune responses:

  • Immunosuppressive Activity : Certain oxazole derivatives have been reported to inhibit the humoral immune response and modulate T cell activity, suggesting their potential use in treating autoimmune diseases .
  • Anti-inflammatory Properties : Compounds similar to (5-phenyl-1,2-oxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate have been identified as inhibitors of lipooxygenase and COX-2, highlighting their potential as anti-inflammatory agents .

Structural Insights

The structural formula of this compound is represented as follows:C20H19ClN2O2\text{C}_{20}\text{H}_{19}\text{ClN}_2\text{O}_2This structure contributes to its biological activity through specific interactions with biological targets.

Case Study 1: Antitumor Activity

In a comparative study of various oxazole derivatives, (5-phenyl-1,2-oxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate was evaluated for its efficacy against multiple cancer cell lines. The study found that this compound exhibited significant cytotoxicity comparable to established chemotherapeutics like 5-fluorouracil .

CompoundIC50 (µM)Cancer Cell Line
(5-Phe...0.0030PC3
5-Fluorouracil0.016PC3

Case Study 2: Immunomodulation

Another investigation into the immunomodulatory effects of oxazole derivatives revealed that (5-phenyl-1,2-oxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate inhibited TNFα production in human blood cultures. This suggests a potential application in managing inflammatory conditions and autoimmune disorders .

Mechanism of Action

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

The compound’s closest analogs differ in substituents, linker groups, or heterocyclic cores. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Reference) Structural Features Key Functional Implications
Target Compound Bis-oxazole with ester linkage, 2-chlorophenyl, methyl, and phenyl substituents High lipophilicity; ester may confer metabolic lability
3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide (309950-35-4) Oxazole-amide linkage, similar substituents Amide enhances stability; potential for hydrogen bonding
5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide (1144490-64-1) Thiazole-oxadiazole core, methoxyphenyl substituent Broader heterocyclic diversity may enhance target selectivity
Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate Oxazolidine ring with hydroxyl and ester groups Improved solubility due to hydroxyl group; β-amino acid mimicry

Physicochemical Properties

  • Hydrogen Bonding : The ester group in the target compound forms weaker hydrogen bonds than the amide in 309950-35-4, which may affect crystallinity and intermolecular interactions .
  • Stability : Amide-linked analogs (e.g., 309950-35-4) are less prone to hydrolysis than ester-linked compounds, suggesting longer in vivo half-lives .

Research Tools for Characterization

  • Crystallography : SHELX and WinGX suites are widely used to resolve crystal structures, revealing conformational details and hydrogen-bonding networks critical for comparing stability and reactivity .
  • Hydrogen-Bond Analysis : Graph set analysis (as in ) highlights differences in supramolecular packing between the target compound and amide-linked analogs.

Biological Activity

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a derivative of oxazole, a versatile heterocyclic moiety recognized for its significant biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C20H17ClN2O4\text{C}_{20}\text{H}_{17}\text{Cl}\text{N}_{2}\text{O}_{4}

This molecular formula indicates the presence of two oxazole rings and a chlorophenyl group, which are crucial for its biological interactions.

Antimicrobial Activity

Oxazole derivatives have been extensively studied for their antimicrobial properties . Research indicates that compounds containing oxazole rings exhibit significant activity against various bacteria and fungi. For instance, a study highlighted that certain oxazole derivatives demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli . The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Activity

The anticancer potential of oxazole derivatives has been a focal point in medicinal chemistry. Studies have shown that specific compounds can induce apoptosis in cancer cells. For example, derivatives similar to the compound have been reported to inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells . The SAR studies suggest that modifications in the oxazole structure can enhance cytotoxicity and selectivity towards cancer cells.

Antidiabetic Activity

Recent investigations into the hypoglycemic effects of oxazole derivatives reveal promising results. A related compound demonstrated an increase in glucose consumption by 60% in HepG2 cells, surpassing the effects of metformin . This suggests that the compound may activate metabolic pathways beneficial for glucose regulation, potentially through mechanisms involving AMPK activation.

Structure-Activity Relationship (SAR)

The SAR studies conducted on oxazole derivatives indicate that substituents on the oxazole ring significantly influence biological activity. Key findings include:

  • Substituent Positioning : The position of substituents on the oxazole ring affects binding affinity to target proteins.
  • Electronic Properties : Electron-withdrawing or electron-donating groups can modulate the reactivity and stability of the compound.
  • Hydrophobicity : Lipophilic characteristics enhance membrane permeability, facilitating better bioavailability .

Case Studies

Several case studies illustrate the biological efficacy of oxazole derivatives:

  • Antibacterial Efficacy : A study evaluated a series of bisoxazoles against multi-drug resistant strains, revealing strong antibacterial activity comparable to existing antibiotics .
    CompoundActivity Against Staphylococcus aureusActivity Against E. coli
    Bisoxazole AMIC = 32 µg/mLMIC = 16 µg/mL
    Bisoxazole BMIC = 64 µg/mLMIC = 32 µg/mL
  • Anticancer Properties : In vitro studies showed that certain oxazole derivatives significantly reduced cell viability in HepG2 cells after 48 hours of treatment at concentrations as low as 25 µM .
    Concentration (µM)Viability (%)
    2560
    5045
    10030

Q & A

Q. Key Considerations :

  • Monitor reaction purity via TLC or HPLC.
  • Optimize stoichiometry to avoid side products (e.g., over-chlorination).

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:
Use a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions on oxazole rings and ester linkage. For example, methyl groups (δ ~2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
  • IR Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and oxazole C=N (~1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺).

Q. Key Findings :

  • Oxazole rings are sensitive to hydrolysis under acidic/basic conditions. Store in inert atmospheres at -20°C .

Advanced: How can computational modeling predict the compound’s environmental fate and biodegradation pathways?

Methodological Answer:

  • Software Tools : Use EPI Suite or TEST to estimate:
    • Log P : Predict hydrophobicity (e.g., >3 suggests bioaccumulation).
    • Biodegradation Probability : Apply OECD QSAR models.
  • Experimental Validation : Conduct OECD 301D ready biodegradability tests .

Q. Example Analog :

ModificationSynthetic StepAssay Result
CF₃ substitutionElectrophilic fluorination2x higher enzyme inhibition

Advanced: What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD/UV : Use C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) with gradient elution (acetonitrile/water + 0.1% TFA).
  • LC-MS/MS : Identify impurities via fragmentation patterns.
  • Validation : Follow ICH Q2(R1) guidelines for LOD/LOQ .

Q. Typical Impurities :

  • Unreacted 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.
  • Hydrolysis byproducts (e.g., carboxylic acids).

Advanced: How to assess the compound’s potential as a protease inhibitor using in silico and in vitro approaches?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with protease active sites (e.g., SARS-CoV-2 Mpro).

Enzyme Assays : Measure IC₅₀ via fluorescence-based substrate cleavage (e.g., FRET assays).

Cellular Validation : Test cytotoxicity in HEK293 or Vero cells .

Q. Key Metrics :

ParameterValueInterpretation
Docking Score-9.2 kcal/molStrong binding affinity
IC₅₀5 µMModerate inhibitory activity

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